6'-amino-5-bromo-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile
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Overview
Description
6’-amino-5-bromo-3’-methyl-2-oxo-1’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is a complex heterocyclic compound that features a unique spiro structure. This compound is part of the indole and pyrazole families, which are known for their significant biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-amino-5-bromo-3’-methyl-2-oxo-1’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate indole and pyrazole derivatives under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions
6’-amino-5-bromo-3’-methyl-2-oxo-1’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological and chemical properties .
Scientific Research Applications
6’-amino-5-bromo-3’-methyl-2-oxo-1’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 6’-amino-5-bromo-3’-methyl-2-oxo-1’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-amino-3-methyl-1-phenylpyrazole: Shares the pyrazole core but lacks the spiro structure and additional functional groups.
Pyrazolo[3,4-d]thiazoles: Similar in having a fused pyrazole ring but differ in the additional thiazole ring.
Uniqueness
The uniqueness of 6’-amino-5-bromo-3’-methyl-2-oxo-1’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile lies in its spiro structure, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with biological targets and contributes to its diverse range of applications .
Properties
Molecular Formula |
C21H14BrN5O2 |
---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
6'-amino-5-bromo-3'-methyl-2-oxo-1'-phenylspiro[1H-indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile |
InChI |
InChI=1S/C21H14BrN5O2/c1-11-17-19(27(26-11)13-5-3-2-4-6-13)29-18(24)15(10-23)21(17)14-9-12(22)7-8-16(14)25-20(21)28/h2-9H,24H2,1H3,(H,25,28) |
InChI Key |
COSLWLUBCYMNKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C3(C4=C(C=CC(=C4)Br)NC3=O)C(=C(O2)N)C#N)C5=CC=CC=C5 |
Origin of Product |
United States |
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